7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
Overview
Description
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H9BrN2O . It has a molecular weight of 241.08 g/mol . The compound is also known by its CAS number 1232685-09-4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13) . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical and Chemical Properties Analysis
The compound has a molecular weight of 241.08 g/mol . Other computed properties include a XLogP3-AA of 1.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass is 239.98983 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of quinoline derivatives, such as 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, often involves lithiation, formylation, and reductive amination processes. This compound can be used as an intermediate in the synthesis of other chemically significant structures (Zlatoidský & Gabos, 2009).
Pharmacological Research
- Though the focus is not on drug use or dosage, it's important to note that similar compounds have been studied for their potential as inhibitors in pharmacological research. For instance, 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline showed selective inhibition properties in enzyme studies (Grunewald et al., 1997).
Novel Compound Formation
- The compound is also used in the synthesis of new chemical structures, such as in the creation of substituted quinoline derivatives and related compounds. This showcases its utility as a versatile building block in organic synthesis (Şahin et al., 2008).
Antifungal and Antimicrobial Properties
- Research into the antifungal and antimicrobial properties of similar brominated quinolines has been conducted, suggesting potential applications in these fields. This might be relevant for the development of new antifungal or antimicrobial agents (Gershon et al., 1996).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
7-amino-6-bromo-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11;/h3-4H,1-2,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRPIMSSOKHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-51-9 | |
Record name | 7-amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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